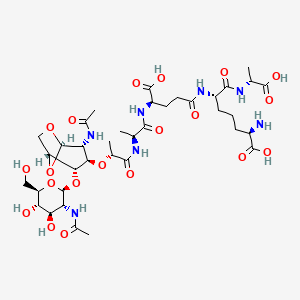

Tat-BP

Description

Properties

CAS No. |

94102-64-4 |

|---|---|

Molecular Formula |

C37H59N7O20 |

Molecular Weight |

921.9 g/mol |

IUPAC Name |

(2R,6S)-6-[[(4R)-4-[[(2S)-2-[[(2R)-2-[[(1R,2S,3R,4R,5R)-4-acetamido-2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-2-amino-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoic acid |

InChI |

InChI=1S/C37H59N7O20/c1-13(30(51)44-20(35(58)59)9-10-23(48)43-19(8-6-7-18(38)34(56)57)32(53)40-14(2)33(54)55)39-31(52)15(3)61-29-25(42-17(5)47)36-60-12-22(63-36)28(29)64-37-24(41-16(4)46)27(50)26(49)21(11-45)62-37/h13-15,18-22,24-29,36-37,45,49-50H,6-12,38H2,1-5H3,(H,39,52)(H,40,53)(H,41,46)(H,42,47)(H,43,48)(H,44,51)(H,54,55)(H,56,57)(H,58,59)/t13-,14+,15+,18+,19-,20+,21+,22+,24+,25+,26+,27+,28+,29+,36+,37-/m0/s1 |

InChI Key |

UPFMKPIBAIPLHT-RSJSDIDPSA-N |

SMILES |

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C2OCC(C1OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O2)NC(=O)C |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)N[C@@H](CCC[C@H](C(=O)O)N)C(=O)N[C@H](C)C(=O)O)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O2)NC(=O)C |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C2OCC(C1OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O2)NC(=O)C |

Other CAS No. |

118013-66-4 |

Synonyms |

TAT-BP tracheal cytotoxin, Bordetella pertussis |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of Tat-BP?

It appears there may be some ambiguity in the term "Tat-BP." Scientific literature uses this abbreviation for several different proteins, each with a distinct mechanism of action. To provide you with the most accurate and relevant technical guide, please clarify which of the following you are interested in:

-

HIV-1 Tat protein: The trans-activator of transcription from the Human Immunodeficiency Virus, which is crucial for viral replication.

-

TATA-binding protein (TBP): A general transcription factor in eukaryotes that initiates the assembly of the transcription machinery at the promoter of genes.

-

Tat-binding protein 1 (TBP-1): A cellular protein that interacts with the HIV-1 Tat protein and is involved in various cellular processes, including transcriptional regulation and protein degradation.

-

Twin-arginine translocation (Tat) pathway: A protein export system found in bacteria, archaea, and the chloroplasts and mitochondria of plants.

Once you specify the protein or pathway of interest, I can proceed to generate a comprehensive technical guide that meets all your requirements for data presentation, experimental protocols, and visualizations.

The Discovery and Evolution of Tat-Binding Peptides: A Technical Guide

An In-depth Exploration of the Science and History Behind a Promising Anti-HIV Therapeutic Strategy

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) Tat protein is a small regulatory protein that plays a pivotal role in the replication of the virus. Its ability to dramatically enhance the transcription of the viral genome makes it an attractive target for antiretroviral therapy. This technical guide delves into the discovery and history of Tat-binding peptides, synthetic molecules designed to inhibit the function of the Tat protein, thereby suppressing HIV-1 replication. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this therapeutic approach.

The Discovery and History of the HIV-1 Tat Protein and Tat-Binding Peptides

The journey to understanding and targeting the HIV-1 Tat protein has been a multi-decade endeavor, marked by key discoveries that have paved the way for the development of Tat-binding peptides.

Early Recognition of a Potent Trans-Activator (Late 1980s)

In the late 1980s, researchers identified a viral protein, later named Tat (Trans-Activator of Transcription), that was essential for HIV-1 gene expression and replication.[1][2] Seminal work by Frankel and Pabo, and Green and Loewenstein in 1988, demonstrated that the Tat protein could be taken up by cells from the surrounding environment and subsequently stimulate the expression of genes linked to the HIV-1 Long Terminal Repeat (LTR).[1][3] These studies were crucial in establishing Tat as a potent and unconventional transcriptional activator.[1][3] Further research revealed that Tat functions by binding to a specific structured RNA element present at the 5' end of all nascent HIV-1 transcripts, known as the Trans-Activation Response (TAR) element.[4][5]

The Tat-TAR Interaction: A Critical Target

The interaction between the Tat protein and the TAR RNA was quickly identified as a critical and indispensable step in the HIV-1 life cycle.[5][6] The Tat protein's arginine-rich motif (ARM) was found to be responsible for binding to the bulge region of the TAR RNA hairpin structure.[7] This binding event initiates a cascade that leads to the recruitment of cellular factors, most notably the positive Transcription Elongation Factor b (P-TEFb) complex, which comprises Cyclin T1 and Cyclin-dependent kinase 9 (CDK9).[8][9] The recruitment of P-TEFb to the viral promoter results in the hyper-phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a dramatic increase in transcriptional processivity and the production of full-length viral RNAs.[8][9] The absolute dependence of HIV-1 on this interaction made the Tat-TAR complex a prime target for therapeutic intervention.[6]

The Dawn of Tat-Binding Peptides (1990s and beyond)

The detailed understanding of the Tat-TAR interaction spurred the development of molecules that could disrupt this critical partnership. Early research focused on creating synthetic peptides that could mimic the Tat ARM and competitively bind to the TAR RNA. These initial forays laid the groundwork for the design of more sophisticated and potent Tat-binding peptides. A significant advancement came with the development of conformationally constrained cyclic peptides.[10] These molecules were designed to mimic the β-hairpin structure that the Tat ARM adopts upon binding to TAR, leading to significantly higher affinity and specificity.[10] The structure of the bovine immunodeficiency virus (BIV) Tat protein in complex with its TAR RNA, which shares homology with its HIV-1 counterpart, provided a valuable template for the rational design of these cyclic peptides.[10][11]

Quantitative Data on Tat-Binding Peptides

The efficacy of Tat-binding peptides is primarily assessed by their binding affinity to TAR RNA and their ability to inhibit HIV-1 replication in cellular assays. The following tables summarize key quantitative data from various studies.

| Peptide/Compound | Description | Binding Affinity (Kd) to TAR RNA | Reference |

| Tat-derived peptide (47-57) | A linear peptide corresponding to the RNA-binding region of the Tat protein. | 0.78 ± 0.05 µM | [9] |

| Tat-derived oligourea | An unnatural biopolymer mimic of the Tat peptide. | 0.11 ± 0.07 µM | [9] |

| Cyclic Peptide L-22 | A conformationally-constrained cyclic peptide mimic of HIV-1 Tat. | 30 nM | [10] |

| Macrocyclic Peptide JB181 | A rationally designed macrocyclic peptide mimic of the Tat arginine-rich motif. | low pM | [12] |

| Peptide/Compound | Description | IC50 (HIV-1 Replication Inhibition) | Cell Type | Reference |

| Cyclic Peptidomimetic L50 | A conformationally-constrained cyclic peptide that mimics the Tat RNA binding region. | ~250 nM | Human peripheral blood mononuclear cells | [8] |

| Tat core peptide analog 36-50 (41/44) | A soluble peptide analog of the Tat core domain with amino acid substitutions. | 85% inhibition at a tested concentration | Latently infected U1 cells | [13] |

Key Experimental Protocols

The discovery and characterization of Tat-binding peptides have relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments cited in the field.

Electrophoretic Mobility Shift Assay (EMSA) for Tat-TAR Binding

EMSA, or gel shift assay, is a common technique used to study protein-RNA interactions in vitro.

-

Principle: This assay is based on the principle that a protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA, resulting in a "shift" in the band's position.

-

Protocol Outline:

-

Probe Preparation: The TAR RNA is transcribed in vitro and typically labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: The labeled TAR RNA probe is incubated with varying concentrations of the Tat-binding peptide or purified Tat protein in a binding buffer containing salts, buffering agents, and non-specific competitors (to reduce non-specific binding).

-

Electrophoresis: The binding reactions are loaded onto a native polyacrylamide gel and subjected to electrophoresis.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner to visualize the shifted bands. The intensity of the shifted band is proportional to the amount of protein-RNA complex formed.

-

Cell-Based Reporter Assay for Tat Activity

These assays are used to measure the ability of Tat or Tat-binding peptides to modulate Tat-dependent transcription in a cellular context.[7]

-

Principle: A reporter gene (e.g., luciferase or chloramphenicol acetyltransferase - CAT) is placed under the control of the HIV-1 LTR promoter in a host cell line.[13] The expression of the reporter gene is dependent on the transactivating function of the Tat protein.

-

Protocol Outline:

-

Cell Line: A suitable cell line (e.g., Jurkat T cells) is stably transfected with the HIV-1 LTR-reporter gene construct.[7]

-

Transfection/Treatment: The reporter cells are then transfected with a plasmid expressing the Tat protein or treated with purified Tat protein or Tat-binding peptides.

-

Lysis and Reporter Assay: After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer (for luciferase) or by detecting the acetylated forms of chloramphenicol (for CAT). A decrease in reporter activity in the presence of a Tat-binding peptide indicates inhibition of Tat function.[13]

-

Phage Display for Selection of Tat-Binding Peptides

Phage display is a powerful technique for identifying peptides with high affinity and specificity for a target molecule from a large library of variants.

-

Principle: A library of random peptides is genetically fused to a coat protein of a bacteriophage, resulting in the display of the peptide on the phage surface. Phages that display peptides with affinity for the target molecule (in this case, TAR RNA) can be selected and enriched through multiple rounds of binding and amplification.

-

Protocol Outline:

-

Library Biopanning: A phage display library expressing a diverse range of peptides is incubated with immobilized TAR RNA.

-

Washing: Unbound phages are washed away.

-

Elution: Phages that specifically bind to the TAR RNA are eluted.

-

Amplification: The eluted phages are used to infect E. coli to amplify the selected phage population.

-

Iterative Selection: The amplified phages are subjected to further rounds of biopanning to enrich for high-affinity binders.

-

Sequencing and Characterization: After several rounds of selection, the DNA from individual phage clones is sequenced to identify the peptide sequences responsible for binding to TAR RNA. The identified peptides are then synthesized and characterized for their binding affinity and inhibitory activity.

-

Solid-Phase Peptide Synthesis

This is the standard method for chemically synthesizing peptides, including Tat-binding peptides.

-

Principle: The peptide is assembled in a stepwise manner on a solid support (resin). The C-terminal amino acid is first attached to the resin, and subsequent amino acids are added one at a time in a cycle of deprotection and coupling steps.

-

Protocol Outline:

-

Resin Preparation: The solid support resin is swelled in an appropriate solvent.

-

Amino Acid Coupling: The first amino acid, with its N-terminus protected by a temporary protecting group (e.g., Fmoc), is coupled to the resin.

-

Deprotection: The N-terminal protecting group is removed.

-

Coupling of the Next Amino Acid: The next protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain.

-

Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is synthesized.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and any side-chain protecting groups are removed.

-

Purification and Analysis: The crude peptide is purified by high-performance liquid chromatography (HPLC) and its identity is confirmed by mass spectrometry.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

HIV-1 Tat Transactivation Signaling Pathway

This diagram illustrates the mechanism by which the HIV-1 Tat protein enhances viral gene transcription.

References

- 1. Autonomous functional domains of chemically synthesized human immunodeficiency virus tat trans-activator protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutational analysis of HIV-1 Tat minimal domain peptides: identification of trans-dominant mutants that suppress HIV-LTR-driven gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular uptake of the tat protein from human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human immunodeficiency virus 1 tat protein binds trans-activation-responsive region (TAR) RNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Discoveries of Tat-TAR interaction inhibitors for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of arginine-rich peptides from the HIV Tat protein reveals unusual features of RNA-protein recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Co-crystal structures of HIV TAR RNA bound to lab-evolved proteins show key roles for arginine relevant to the design of cyclic peptide TAR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tat (HIV) - Wikipedia [en.wikipedia.org]

- 10. pnas.org [pnas.org]

- 11. Solution structure of a bovine immunodeficiency virus Tat-TAR peptide-RNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An ultra-high affinity ligand of HIV-1 TAR reveals the RNA structure recognized by P-TEFb - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tat protein from human immunodeficiency virus forms a metal-linked dimer | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

Review of current literature on Tat-BP

It appears there are multiple proteins referred to as "Tat-BP" in the scientific literature. To provide you with the most accurate and relevant in-depth technical guide, please clarify which of the following you are interested in:

-

TATA-binding protein (TBP): A general transcription factor that binds to the TATA box sequence in DNA and is crucial for the initiation of transcription in eukaryotes.

-

Tat binding protein-1 (TBP1): A protein that has been identified as a potential tumor suppressor and is associated with the signaling of erbB family receptors.

-

Proteins associated with the Twin-arginine translocation (Tat) pathway: A protein secretion system found in bacteria, archaea, and the chloroplasts and mitochondria of plants, responsible for the transport of folded proteins across membranes.

Once you specify the "this compound" of interest, I can proceed with a comprehensive literature review and generate the detailed technical guide as per your requirements.

Navigating the Cellular Maze: An In-depth Technical Guide to the Cellular Uptake Pathways of Tat-Binding Peptides

For Researchers, Scientists, and Drug Development Professionals

The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (Tat) protein contains a short, basic amino acid sequence that has the remarkable ability to transduce cell membranes. This cell-penetrating peptide (CPP), and its derivatives, have been widely exploited as vectors for the intracellular delivery of a diverse range of cargo molecules, from small molecule drugs to large proteins and nanoparticles. Understanding the intricate mechanisms by which these peptides traverse the cellular membrane is paramount for the rational design of efficient and targeted drug delivery systems. This technical guide provides a comprehensive overview of the primary cellular uptake pathways for Tat-binding peptides, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Cellular Uptake Pathways: A Duality of Mechanisms

The cellular entry of Tat-binding peptides is not governed by a single mechanism but rather a dynamic interplay of at least two major pathways: direct translocation across the plasma membrane and endocytosis . The predominance of one pathway over the other is influenced by several factors, including the concentration of the peptide, the nature and size of the conjugated cargo, and the specific cell type.

Direct Translocation: This energy-independent process involves the direct movement of the Tat peptide across the lipid bilayer of the cell membrane. It is thought to be initiated by electrostatic interactions between the positively charged peptide and the negatively charged components of the cell surface, such as heparan sulfate proteoglycans (HSPGs).[1] This interaction is believed to induce transient membrane perturbations or the formation of transient pores, allowing the peptide and its cargo to enter the cytoplasm directly.[2] Direct translocation is more commonly observed at higher concentrations of the peptide and for smaller cargo molecules.[3]

Endocytosis: This is an energy-dependent process where the cell actively engulfs the Tat peptide-cargo complex. Several endocytic pathways have been implicated in the uptake of Tat peptides:

-

Clathrin-Mediated Endocytosis (CME): This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles that transport the peptide into the cell.[4]

-

Caveolae-Mediated Endocytosis: This pathway utilizes flask-shaped invaginations of the plasma membrane called caveolae.

-

Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) through actin-driven membrane ruffling.[4][5] Macropinocytosis is often implicated in the uptake of larger Tat peptide-cargo complexes.[3]

Once internalized via endocytosis, the Tat peptide and its cargo are enclosed within endosomes. A critical and often rate-limiting step for the efficacy of endocytic uptake is the subsequent escape of the cargo from the endosome into the cytoplasm to reach its intracellular target.

Quantitative Analysis of Tat Peptide Uptake

The efficiency of cellular uptake can be significantly influenced by modifications to the Tat peptide and the nature of the cargo. The following tables summarize quantitative data from various studies, providing a comparative overview of uptake efficiencies under different conditions.

| Peptide/Conjugate | Cell Line | Fold Increase in Uptake (Compared to Control) | Key Findings & Reference |

| Palmitoylated Tat-5-FAM | MCF-7 | ~6-fold (compared to non-lipidated Tat-5-FAM) | Lipidation significantly enhances cellular uptake.[6] |

| Tat-conjugated Doxorubicin | Drug-resistant KB-V1 cells | Significantly higher than free Doxorubicin | Tat conjugation can overcome drug efflux mechanisms.[6] |

| Tat-Gold Nanoparticles | HCT-116 | 2.8-fold (compared to non-Tat gold nanoparticles) | Tat modification enhances nanoparticle internalization.[7] |

Table 1: Impact of Tat Peptide Modifications on Cellular Uptake. This table illustrates the enhancement of cellular uptake achieved by modifying the Tat peptide, such as through lipidation or conjugation to nanoparticles. The "Fold Increase in Uptake" is a relative measure comparing the modified Tat construct to a relevant control (e.g., the unconjugated cargo or a non-functionalized peptide/nanoparticle).

| Endocytic Pathway | Inhibitor | Cell Line | Percentage Inhibition of Tat Peptide Uptake | Reference |

| Clathrin-Mediated | Chlorpromazine | MC57 | ~50% (for Fluo-R9 and Fluo-Antp) | [8] |

| Macropinocytosis | Wortmannin | MC57 | Small effect on Fluo-Tat | [8] |

| Endosomal Acidification | Bafilomycin A1 | MC57 | Increased Fluo-Tat fluorescence | [8] |

Table 2: Effect of Endocytosis Inhibitors on Tat Peptide Uptake. This table summarizes the impact of various chemical inhibitors on the cellular uptake of Tat and other cell-penetrating peptides. The percentage of inhibition provides a quantitative measure of the contribution of each endocytic pathway to the overall uptake.

Experimental Protocols for Studying Cellular Uptake

To rigorously investigate the cellular uptake pathways of Tat-binding peptides, a combination of qualitative and quantitative experimental techniques is employed. Below are detailed protocols for key experiments.

Quantitative Analysis of Cellular Uptake by Flow Cytometry

Flow cytometry provides a high-throughput method to quantify the mean fluorescence intensity of a cell population, which is proportional to the amount of internalized fluorescently-labeled Tat peptide.

a. Materials:

-

Fluorescently labeled Tat peptide (e.g., FITC-Tat, TMR-Tat)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

-

96-well plates or flow cytometry tubes

b. Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells per well and incubate overnight to allow for cell attachment.

-

Peptide Incubation: The following day, replace the culture medium with fresh medium containing the fluorescently labeled Tat peptide at the desired concentration (e.g., 1-10 µM). Incubate for a specific duration (e.g., 1-4 hours) at 37°C.

-

Washing: After incubation, aspirate the peptide-containing medium and wash the cells twice with cold PBS to remove non-internalized peptide.

-

Cell Detachment: Add Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.

-

Neutralization and Collection: Neutralize the trypsin with medium containing FBS and transfer the cell suspension to flow cytometry tubes.

-

Centrifugation and Resuspension: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in cold PBS.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel for green fluorescence).

-

Data Analysis: Gate the live cell population based on forward and side scatter profiles and determine the mean fluorescence intensity of the cells treated with the Tat peptide compared to untreated control cells.

Visualization of Cellular Localization by Confocal Fluorescence Microscopy

Confocal microscopy allows for the high-resolution imaging of the subcellular localization of fluorescently labeled Tat peptides, providing insights into the uptake mechanism (e.g., diffuse cytoplasmic signal for direct translocation versus punctate vesicular signal for endocytosis).

a. Materials:

-

Fluorescently labeled Tat peptide

-

Cells seeded on glass-bottom dishes or coverslips

-

Hoechst or DAPI stain (for nuclear counterstaining)

-

Lysosomal/endosomal markers (e.g., LysoTracker)

-

Paraformaldehyde (PFA) for cell fixation (optional)

-

Mounting medium

-

Confocal microscope

b. Protocol:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Peptide Incubation: Replace the medium with fresh medium containing the fluorescently labeled Tat peptide and incubate for the desired time at 37°C.

-

Co-staining (Optional): During the last 30 minutes of incubation, add nuclear and/or endosomal/lysosomal stains to the medium.

-

Washing: Gently wash the cells three times with warm PBS.

-

Live-Cell Imaging: Immediately image the live cells using a confocal microscope equipped with the appropriate laser lines and filters for the chosen fluorophores.

-

Fixation (Optional): For fixed-cell imaging, after washing, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization (Optional, for intracellular antibody staining): If needed, permeabilize the fixed cells with a detergent like Triton X-100.

-

Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Image Acquisition and Analysis: Acquire z-stack images to visualize the three-dimensional distribution of the peptide within the cells. Analyze the images for co-localization with subcellular markers.

Endocytosis Inhibition Assay

This assay uses chemical inhibitors to block specific endocytic pathways, allowing for the determination of the relative contribution of each pathway to the overall uptake of the Tat peptide.

a. Materials:

-

Fluorescently labeled Tat peptide

-

Cells

-

Endocytosis inhibitors (e.g., Chlorpromazine for clathrin-mediated endocytosis, Filipin or Nystatin for caveolae-dependent endocytosis, Amiloride or EIPA for macropinocytosis)

-

Flow cytometer or confocal microscope

b. Protocol:

-

Cell Seeding: Seed cells as described for flow cytometry or microscopy.

-

Inhibitor Pre-incubation: Pre-incubate the cells with the specific endocytosis inhibitor at a pre-determined optimal concentration for 30-60 minutes at 37°C.

-

Peptide Incubation: Without removing the inhibitor, add the fluorescently labeled Tat peptide to the medium and incubate for the desired time.

-

Analysis: Process the cells for either flow cytometry or confocal microscopy as described in the previous protocols.

-

Data Interpretation: Compare the uptake of the Tat peptide in the presence of each inhibitor to the uptake in untreated control cells. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.

Visualizing the Pathways and Workflows

To further elucidate the complex processes involved in Tat peptide uptake, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Caption: Cellular uptake pathways for Tat-binding peptides.

Caption: General experimental workflow for studying Tat peptide uptake.

Caption: Factors influencing the dominant cellular uptake pathway.

Conclusion

The cellular uptake of Tat-binding peptides is a multifaceted process involving a dynamic interplay between direct translocation and various endocytic pathways. A thorough understanding of these mechanisms, facilitated by the quantitative and qualitative experimental approaches detailed in this guide, is crucial for the continued development of Tat-based delivery systems. By carefully considering factors such as peptide concentration, cargo characteristics, and cell type, researchers can optimize the design of Tat-conjugated therapeutics to ensure efficient intracellular delivery and maximal therapeutic effect. The provided protocols and diagrams serve as a foundational resource for scientists and drug development professionals seeking to harness the power of Tat-binding peptides for innovative therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cargo-dependent mode of uptake and bioavailability of TAT-containing proteins and peptides in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

In Vitro Characterization of Tat-Binding Protein 1 (TBP-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tat-Binding Protein 1 (TBP-1), also known as PSMC3 (Proteasome 26S Subunit, ATPase 3), is a crucial component of the 19S regulatory particle of the 26S proteasome, a complex cellular machinery responsible for protein degradation.[1][2] Beyond its canonical role in proteostasis, TBP-1 has garnered significant interest due to its interaction with the Human Immunodeficiency Virus-1 (HIV-1) Tat protein, a key transactivator of viral gene expression.[3] TBP-1 has been shown to suppress Tat-mediated transactivation, suggesting a role in the cellular defense against HIV-1.[3] Furthermore, TBP-1 functions as a coactivator for the androgen receptor, highlighting its involvement in hormone signaling pathways.[1] This guide provides an in-depth overview of the in vitro characterization of TBP-1, presenting key quantitative data, detailed experimental protocols, and visual representations of its functional context.

Data Presentation

Quantitative Data Summary

| Parameter | Interacting Partner/Substrate | Method | Reported Value | Reference |

| Binding Affinity (Kd) | HIV-1 Tat | Yeast Two-Hybrid, Co-Immunoprecipitation | Interaction confirmed, but quantitative Kd not reported. | [1] |

| Androgen Receptor (AR) | Yeast Two-Hybrid, Co-Immunoprecipitation | Direct interaction required for coactivation. | [1] | |

| ATPase Activity | ATP | In vitro ATPase Assay | Possesses intrinsic ATPase activity essential for its function. Specific Km and Vmax values are not reported. | [1] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for TBP-1 and Interacting Partners

This protocol is designed to verify the interaction between TBP-1 and a putative binding partner, such as HIV-1 Tat, in a cellular context.

Materials:

-

Cell lysate containing overexpressed or endogenous TBP-1 and the protein of interest.

-

IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitor cocktail.

-

Primary antibody specific to the protein of interest (for pulldown).

-

Primary antibody specific to TBP-1 (for Western blot detection).

-

Normal IgG from the same species as the pulldown antibody (negative control).

-

Protein A/G agarose or magnetic beads.

-

Wash Buffer: IP Lysis Buffer with a lower detergent concentration (e.g., 0.1% NP-40).

-

SDS-PAGE sample buffer.

Procedure:

-

Cell Lysis: Lyse cells in ice-cold IP Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Pre-clearing: Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody against the protein of interest or control IgG to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold Wash Buffer.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with the anti-TBP-1 antibody to detect the co-immunoprecipitated TBP-1.

In Vitro ATPase Activity Assay for TBP-1

This colorimetric assay measures the ATPase activity of purified TBP-1 by quantifying the release of inorganic phosphate (Pi) from ATP.

Materials:

-

Purified recombinant TBP-1.

-

ATPase Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM DTT.

-

ATP solution (100 mM).

-

Malachite Green reagent.

-

Phosphate standard solution.

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing ATPase Assay Buffer and varying concentrations of purified TBP-1.

-

Initiation: Start the reaction by adding a final concentration of 1 mM ATP to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction and detect the released Pi by adding the Malachite Green reagent.

-

Quantification: Measure the absorbance at 620-650 nm. Create a standard curve using the phosphate standard to determine the amount of Pi generated. The specific activity of TBP-1 can then be calculated (e.g., in nmol Pi/min/mg protein).

Luciferase Reporter Assay for TBP-1 Function

This assay is used to assess the effect of TBP-1 on the transcriptional activity of a promoter of interest, for instance, a promoter regulated by the androgen receptor or the HIV-1 LTR.

Materials:

-

Mammalian cell line (e.g., HEK293T or a relevant prostate cancer cell line for AR studies).

-

Expression vector for TBP-1.

-

Reporter plasmid containing a luciferase gene downstream of the promoter of interest (e.g., MMTV-luc for AR activity).

-

A co-transfected control plasmid expressing Renilla luciferase for normalization.

-

Transfection reagent.

-

Dual-Luciferase® Reporter Assay System.

Procedure:

-

Transfection: Co-transfect the cells with the TBP-1 expression vector (or an empty vector control), the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.

-

Cell Treatment: After 24-48 hours, treat the cells with an appropriate stimulus if required (e.g., dihydrotestosterone for AR activation).

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the normalized luciferase activity in the presence and absence of TBP-1 to determine its effect on promoter activity.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Role of TBP-1 within the 26S Proteasome.

References

- 1. Tat-Binding Protein-1 (TBP-1), an ATPase of 19S Regulatory Particles of the 26S Proteasome, Enhances Androgen Receptor Function in Cooperation with TBP-1-Interacting Protein/Hop2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distribution of mRNA encoding Tat-binding protein-1 (TBP-1), a component of 26S proteasome, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A cDNA for a protein that interacts with the human immunodeficiency virus Tat transactivator - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biophysical intricacies of HIV-1 Tat's Cellular Co-conspirator: A Technical Guide to the Tat-P-TEFb Interaction

For Immediate Release

A Deep Dive into the Molecular Dance of HIV-1 Transcription: The Biophysical Properties of the Tat-P-TEFb Complex

This technical guide provides an in-depth exploration of the biophysical properties of the crucial interaction between the HIV-1 trans-activator of transcription (Tat) protein and its essential cellular co-factor, the Positive Transcription Elongation Factor b (P-TEFb). The term "Tat-BP" (Tat-Binding Protein) in the context of HIV-1 research most prominently refers to the components of the P-TEFb complex, namely Cyclin T1 and Cyclin-Dependent Kinase 9 (CDK9). This interaction is a linchpin in the viral life cycle, enabling the transition from abortive to productive transcription of the viral genome. Understanding the quantitative and mechanistic details of this protein-protein and protein-RNA interplay is paramount for the development of novel anti-retroviral therapeutics.

This document, intended for researchers, scientists, and drug development professionals, collates key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways and workflows that govern this critical viral process.

Quantitative Analysis of the Tat-P-TEFb Interaction

The interaction between HIV-1 Tat and the P-TEFb complex is a multi-step process involving the formation of a ternary complex with the trans-activation response (TAR) element, a structured RNA element found at the 5' end of nascent viral transcripts. The affinity of these interactions is a key determinant of transcriptional activation efficiency.

| Interacting Molecules | Method | Dissociation Constant (Kd) | Association Rate (kon) | Dissociation Rate (koff) | Notes |

| Tat - Cyclin T1 | Fluorescence Anisotropy | ~30 nM | Not Reported | Not Reported | Binding is zinc-dependent.[1][2] |

| Tat-P-TEFb - TAR RNA | Gel Mobility Shift Assay | Not Reported | Not Reported | Not Reported | Tat and Cyclin T1 cooperatively bind to TAR RNA.[3][4] |

| Tat-P-TEFb/AFF4 - TAR RNA | Fluorescence Anisotropy | ~10-fold lower than Tat-P-TEFb alone | Not Reported | Not Reported | The scaffold protein AFF4 enhances the affinity of the complex for TAR RNA.[5] |

Table 1: Quantitative Binding Data for the HIV-1 Tat-P-TEFb Interaction. This table summarizes the reported binding affinities for the key interactions involved in the formation of the Tat-P-TEFb-TAR complex. The exact values can vary depending on the experimental conditions and constructs used.

Core Experimental Protocols

The characterization of the Tat-P-TEFb interaction relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) of Tat and P-TEFb

This technique is used to demonstrate the in-vivo or in-vitro interaction between Tat and the P-TEFb complex.

Objective: To isolate and detect the complex of Tat and P-TEFb from cell lysates.

Protocol:

-

Cell Lysis:

-

Culture cells (e.g., HEK293T or Jurkat T-cells) expressing FLAG-tagged Tat and HA-tagged CDK9.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysate with an anti-FLAG antibody (for Tat pull-down) or anti-HA antibody (for CDK9 pull-down) overnight at 4°C.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Detection:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot analysis using antibodies against the reciprocal tag (e.g., anti-HA to detect CDK9 in a FLAG-Tat pulldown) and against other components of the P-TEFb complex like Cyclin T1.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics of binding and dissociation in real-time.[6][7][8]

Objective: To determine the association (kon) and dissociation (koff) rates, and the dissociation constant (Kd) for the Tat-Cyclin T1 interaction.

Protocol:

-

Chip Preparation:

-

Immobilize recombinant Cyclin T1 onto a CM5 sensor chip using standard amine coupling chemistry.

-

Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject Cyclin T1 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.

-

Deactivate the remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of purified Tat protein over the Cyclin T1-immobilized surface and a reference flow cell (without immobilized protein) in a running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Monitor the change in response units (RU) over time to obtain association and dissociation curves.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

-

Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate kon, koff, and Kd.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[5][9][10][11][12]

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the Tat-Cyclin T1 interaction.

Protocol:

-

Sample Preparation:

-

Dialyze both purified Tat and Cyclin T1 proteins extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.

-

Determine the precise concentrations of both proteins.

-

-

Titration:

-

Fill the ITC sample cell with Cyclin T1 (typically at a concentration 10-20 times the expected Kd).

-

Fill the injection syringe with Tat (typically at a concentration 10-15 times that of Cyclin T1).

-

Perform a series of small, sequential injections of Tat into the Cyclin T1 solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of the two proteins.

-

Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH. The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

-

Signaling Pathways and Logical Relationships

The interaction between Tat and P-TEFb is a central event in the transcriptional activation of the HIV-1 genome. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

Figure 1: HIV-1 Transcription Activation Pathway. This diagram illustrates the recruitment of the P-TEFb complex by the HIV-1 Tat protein to the nascent TAR RNA, leading to the phosphorylation of the RNA Polymerase II C-terminal domain (CTD) and subsequent productive transcriptional elongation.

Figure 2: Co-Immunoprecipitation Experimental Workflow. This diagram outlines the key steps involved in a co-immunoprecipitation experiment to detect the interaction between Tat and P-TEFb.

Figure 3: Surface Plasmon Resonance Experimental Workflow. This diagram depicts the main stages of an SPR experiment to measure the binding kinetics of the Tat-Cyclin T1 interaction.

References

- 1. Crystal structure of HIV-1 Tat complexed with human P-TEFb - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. The interaction between HIV-1 Tat and human cyclin T1 requires zinc and a critical cysteine residue that is not conserved in the murine CycT1 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK9 Autophosphorylation Regulates High-Affinity Binding of the Human Immunodeficiency Virus Type 1 Tat–P-TEFb Complex to TAR RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 6. path.ox.ac.uk [path.ox.ac.uk]

- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 11. cost-nectar.eu [cost-nectar.eu]

- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Tat-Binding Peptide (Tat-BP)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The HIV-1 trans-activator of transcription (Tat) protein contains a protein transduction domain (PTD), a short, basic peptide sequence that allows it to penetrate cell membranes. A well-characterized fragment of this domain, commonly referred to as Tat-Binding Peptide (Tat-BP) or simply Tat peptide, consists of the amino acid sequence YGRKKRRQRRR.[1][2] This cell-penetrating peptide (CPP) has the remarkable ability to translocate across the plasma membrane and facilitate the intracellular delivery of a wide variety of cargo molecules, including proteins, peptides, antibodies, and nanoparticles.[1][3] This property makes this compound an invaluable tool in research and a promising vector for drug delivery in therapeutic applications.[1][2]

These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of this compound using solid-phase peptide synthesis (SPPS).

Quantitative Data Summary

The following table summarizes the key quantitative data for a commonly synthesized this compound, corresponding to the HIV-1 Tat (47-57) sequence.

| Parameter | Value | Reference |

| Sequence | YGRKKRRQRRR | [1][2] |

| Molecular Weight (Da) | 1559.89 | [1] |

| Typical Purity (Post-HPLC) | >95% | [1][4] |

| Charge at Neutral pH | +8 | [5] |

| Counter-ion | TFA Salts (Trifluoroacetic acid) | [1] |

Experimental Protocols

The synthesis of this compound is most commonly achieved via Solid-Phase Peptide Synthesis (SPPS), a technique developed by Bruce Merrifield.[6] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used and robust method for this purpose.[7][8]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of the this compound sequence (YGRKKRRQRRR) on a resin support. Each cycle of amino acid addition involves a deprotection step to remove the temporary Fmoc group from the N-terminus, followed by a coupling step to add the next amino acid in the sequence.[8]

Materials and Reagents:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Solid-phase synthesis vessel

-

Shaker

Methodology:

-

Resin Preparation:

-

Place the Fmoc-Rink Amide resin in the synthesis vessel.

-

Swell the resin in DMF for 30 minutes, followed by DCM for 30 minutes.

-

-

First Amino Acid (Arginine) Coupling:

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Coupling: In a separate tube, pre-activate Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin.

-

Reaction: Agitate the mixture at room temperature for 2 hours.

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.[9] A small sample of resin can be taken to perform a ninhydrin test to confirm reaction completion.

-

-

Subsequent Amino Acid Coupling Cycles:

-

Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Arg -> Arg -> Gln -> Arg -> Arg -> Lys -> Lys -> Arg -> Gly -> Tyr). Ensure the correct protected amino acid is used for each cycle.

-

-

Final Deprotection:

-

After the final amino acid (Fmoc-Tyr(tBu)-OH) has been coupled, perform a final Fmoc deprotection step using 20% piperidine in DMF.

-

Wash the resin-bound peptide thoroughly with DMF, followed by DCM, and dry under vacuum.

-

Protocol 2: Peptide Cleavage from Resin and Deprotection

This protocol describes the cleavage of the synthesized peptide from the solid support and the simultaneous removal of the side-chain protecting groups.

Materials and Reagents:

-

Resin-bound this compound

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5.

-

Cold diethyl ether

-

Centrifuge

Methodology:

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin-bound peptide in a reaction vessel.

-

Incubate the mixture at room temperature with occasional shaking for 2-3 hours. The TFA in the cocktail cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[9]

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.

-

Incubate at -20°C for 30 minutes to maximize precipitation.

-

-

Peptide Collection:

-

Pellet the precipitated peptide by centrifugation.

-

Carefully decant the diethyl ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and soluble impurities.

-

-

Drying:

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The resulting white powder is the crude this compound.

-

Protocol 3: Purification by Preparative HPLC

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Reagents:

-

Crude this compound

-

HPLC grade water

-

HPLC grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Preparative RP-HPLC system with a C18 column

Methodology:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water).

-

HPLC Setup:

-

Equilibrate the preparative C18 column with Buffer A.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Purification Run:

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of Buffer B (e.g., 5% to 65% Buffer B over 60 minutes) at a suitable flow rate.

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peak, which represents the purified this compound.[2]

-

Solvent Removal: Combine the pure fractions and remove the acetonitrile using rotary evaporation. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.

Protocol 4: Characterization and Quality Control

The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Methodology:

-

Analytical HPLC:

-

Dissolve a small amount of the lyophilized peptide in water.

-

Inject the sample into an analytical RP-HPLC system with a C18 column.

-

Run a fast gradient (e.g., 5% to 95% ACN with 0.1% TFA over 30 minutes).

-

Purity is determined by integrating the area of the main peak relative to the total peak area in the chromatogram. A purity of >95% is generally considered good.[4]

-

-

Mass Spectrometry:

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for this compound Synthesis.

Signaling Pathway Diagram

The HIV-1 Tat protein can trigger intracellular signaling cascades. The diagram below illustrates a simplified pathway by which Tat induces the production of Tumor Necrosis Factor-alpha (TNF-α) in human monocytes, a process that involves Protein Kinase C (PKC) and the transcription factor NF-κB.[10]

Caption: Tat-Induced TNF-α Signaling Pathway.

References

- 1. TAT (47-57) peptide - Cell-penetrating peptide - SB-PEPTIDE [sb-peptide.com]

- 2. Solid-phase synthesis of oxaliplatin–TAT peptide bioconjugates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. pnas.org [pnas.org]

- 6. peptide.com [peptide.com]

- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. Signaling pathways triggered by HIV-1 Tat in human monocytes to induce TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tat-Mediated Protein Transduction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the HIV-1 Trans-Activator of Transcription (Tat) protein transduction domain (PTD) for the intracellular delivery of proteins. This technology offers a powerful tool for basic research, target validation, and the development of protein-based therapeutics.

Introduction

The cell membrane presents a significant barrier to the uptake of large molecules like proteins. Tat-mediated protein transduction is a technology that overcomes this barrier, enabling the delivery of biologically active proteins directly into the cytoplasm and nucleus of living cells.[1][2] This process relies on a short, positively charged peptide sequence derived from the HIV-1 Tat protein, which can be fused to a protein of interest, facilitating its entry into cells.[1][3]

The Tat PTD, typically the 11-amino acid sequence YGRKKRRQRRR, can be genetically fused to a cargo protein.[4] When the resulting fusion protein is added to the cell culture medium, it is rapidly taken up by cells in a concentration-dependent manner.[3] This method has been successfully used to deliver a wide range of proteins, including enzymes, antibodies, and transcription factors, into various cell types, both in vitro and in vivo.[3][5][6][7]

Mechanism of Action

The precise mechanism of Tat-mediated protein transduction is still under investigation, with evidence supporting multiple pathways. Initially, the cationic Tat peptide is thought to interact electrostatically with negatively charged heparan sulfate proteoglycans on the cell surface.[8] Following this initial binding, the fusion protein is internalized. Proposed mechanisms of uptake include direct translocation across the plasma membrane and endocytic pathways such as macropinocytosis.[2][8] Once inside the cell, the Tat-fusion protein can escape from endosomes and exert its biological function in the cytoplasm or nucleus.

Diagram: Proposed Mechanism of Tat-Mediated Protein Transduction

References

- 1. Biological applications of protein transduction technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. TAT-mediated protein transduction into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The TAT Protein Transduction Domain as an Intra-Articular Drug Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tat-mediated delivery of heterologous proteins into cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. TAT-Mediated Protein Transduction | Springer Nature Experiments [experiments.springernature.com]

- 8. Protein transduction domain of translationally controlled tumor protein: characterization and application in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to Conjugating Cargo Molecules to the Tat Peptide for Intracellular Delivery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The HIV-1 trans-activator of transcription (Tat) protein contains a protein transduction domain (PTD), a small, positively charged peptide that has been widely explored for its ability to deliver a variety of cargo molecules into cells.[1][2] This cell-penetrating peptide (CPP) facilitates the uptake of molecules that would otherwise be unable to cross the plasma membrane, making it a valuable tool in drug delivery and biomedical research. The basic domain of Tat, known as the PTD, can be conjugated to various cargo molecules, enabling their transport into the cell nucleus.[3] This guide provides an overview of the principles and methodologies for conjugating cargo molecules to the Tat peptide, along with detailed protocols and quantitative data to aid in the design and execution of your experiments.

Principle of Tat-Mediated Cargo Delivery

The primary mechanism behind Tat-mediated cellular uptake involves the electrostatic interaction between the positively charged Tat peptide and the negatively charged proteoglycans on the cell surface.[4] This interaction is believed to trigger internalization through processes like macropinocytosis. Once inside the cell, the Tat-cargo conjugate can escape endosomes and distribute throughout the cytoplasm and, in some cases, the nucleus. The versatility of the Tat peptide allows for the delivery of a wide range of cargo, from small molecule drugs and fluorescent dyes to large biomolecules like proteins and nucleic acids.[2][4]

Key Considerations for Conjugation

Several factors should be considered when designing a Tat-cargo conjugate to ensure efficient delivery and biological activity:

-

Cargo Properties: The size, charge, and solubility of the cargo molecule can influence the choice of conjugation chemistry and the overall properties of the conjugate.

-

Linker Chemistry: The linker connecting the Tat peptide to the cargo can impact the stability, release, and biological activity of the cargo. Covalent conjugation is a common strategy.[5] For some applications, a cleavable linker (e.g., disulfide or pH-sensitive) may be desirable to release the cargo at the target site.

-

Hydrophobicity: The addition of a hydrophobic moiety, such as a fatty acid, to the Tat conjugate can in some cases enhance cellular uptake.[4]

-

Purification and Characterization: Proper purification of the conjugate is crucial to remove unconjugated components. Characterization techniques such as mass spectrometry and HPLC are essential to confirm the identity and purity of the final product.

Experimental Protocols

This section provides generalized protocols for the conjugation of different types of cargo molecules to the Tat peptide. The specific reaction conditions may need to be optimized for your particular cargo molecule.

Protocol 1: Conjugation of a Peptide Cargo to Tat via a Thiol-Maleimide Linker

This protocol describes the conjugation of a cysteine-containing peptide cargo to a maleimide-activated Tat peptide.

Materials:

-

Tat peptide with a C-terminal cysteine (e.g., YGRKKRRQRRR-Cys)

-

Maleimide activation reagent (e.g., Sulfo-SMCC)

-

Peptide cargo with a free thiol group (cysteine)

-

Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, with EDTA (5 mM)

-

Quenching reagent: L-cysteine or β-mercaptoethanol

-

Purification system (e.g., HPLC, FPLC)

Procedure:

-

Activate Tat Peptide: Dissolve the Tat peptide in conjugation buffer. Add a 10-fold molar excess of the maleimide activation reagent and incubate at room temperature for 1 hour.

-

Remove Excess Activation Reagent: Purify the activated Tat peptide using a desalting column to remove unreacted activation reagent.

-

Conjugation Reaction: Immediately mix the activated Tat peptide with the thiol-containing peptide cargo in conjugation buffer at a 1:1.5 molar ratio (Tat:cargo).

-

Incubate: Allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight.

-

Quench Reaction: Add a 100-fold molar excess of the quenching reagent to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

-

Purify the Conjugate: Purify the Tat-cargo conjugate using reverse-phase HPLC or another suitable chromatography method.

-

Characterize: Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.

Protocol 2: Conjugation of a Small Molecule Drug to Tat via an Amide Bond

This protocol describes the conjugation of a small molecule containing a primary amine to a carboxyl group on the Tat peptide using carbodiimide chemistry.

Materials:

-

Tat peptide with a C-terminal glutamic acid or aspartic acid

-

Small molecule drug with a primary amine

-

Activation reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

-

Conjugation buffer: MES buffer (0.1 M, pH 4.7-6.0) or PBS (pH 7.2-7.4)

-

Purification system (e.g., HPLC)

Procedure:

-

Activate Tat Peptide: Dissolve the Tat peptide in the conjugation buffer. Add a 5-fold molar excess of EDC and a 10-fold molar excess of NHS. Incubate at room temperature for 15-30 minutes.

-

Conjugation Reaction: Add the small molecule drug (dissolved in a suitable solvent) to the activated Tat peptide solution at a 1:5 molar ratio (Tat:drug).

-

Incubate: Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight. The pH of the reaction may need to be adjusted to the optimal range for the specific amine.

-

Purify the Conjugate: Purify the Tat-drug conjugate using reverse-phase HPLC.

-

Characterize: Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.

Quantitative Data Summary

The efficiency of Tat-mediated delivery can vary depending on the cargo, cell type, and experimental conditions. The following table summarizes representative quantitative data from published studies.

| Cargo Type | Cell Line | Delivery Efficiency/Uptake | Reference |

| siRNA (fluorescently labeled) | Primary human chondrocytes | Diffuse fluorescence observed, significant GAPDH mRNA knockdown | [1] |

| Ritonavir (in nanoparticles) | MDCK-MDR1 cells | Four-fold greater uptake of Tat-conjugated NPs compared to MDCK-wt cells | [6] |

| Ritonavir (in nanoparticles) | Mice (in vivo) | 800-fold higher brain ritonavir level with Tat-conjugated NPs than with ritonavir in solution after 14 days | [6] |

| Doxorubicin | KB-3-1 and KB-V1 cancer cells | Covalent linkage of a hydrophobic unit to the Tat-Dox conjugate improved cellular uptake | [4] |

| Exosomes (modified with Tat-PEG-lipid) | Human umbilical vein endothelial cells (HUVECs) | Tat-PEG(5k)-DPPE modification improved intracellular delivery of exosomes | [7] |

Visualizing Workflows and Pathways

Experimental Workflow for Tat-Cargo Conjugation and Cellular Uptake Analysis

Caption: Workflow for conjugating cargo to Tat peptide and subsequent cellular delivery analysis.

Signaling Pathway of Tat-Mediated Intracellular Delivery

References

- 1. The TAT Protein Transduction Domain as an Intra-Articular Drug Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular cargo delivery using tat peptide and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Peptide cargo administration: current state and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TAT-conjugated nanoparticles for the CNS delivery of anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Surface modulation of extracellular vesicles with cell-penetrating peptide-conjugated lipids for improvement of intracellular delivery to endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Determining Optimal Tat-BP Concentration for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HIV-1 Tat (transactivator of transcription) protein contains a short, basic peptide sequence known as the protein transduction domain (PTD), which allows the protein to penetrate cell membranes. This unique property has been harnessed to deliver a wide array of cargo, including peptides, proteins, and nanoparticles, into cells both in vitro and in vivo. When a biologically active peptide (BP) is fused to the Tat peptide, the resulting Tat-BP fusion protein can efficiently enter cells and exert its biological effects.

This document provides detailed application notes and protocols for determining the optimal concentration of a generic this compound for in vivo studies. As a specific example, we will frequently refer to Tat-Beclin-1 , a well-researched autophagy-inducing peptide, to illustrate the principles and methodologies.[1][2][3][4] The protocols outlined here are intended to serve as a comprehensive guide for researchers aiming to establish a safe and efficacious dosing regimen for their specific Tat-fusion peptide in animal models.

Mechanism of Action: The Example of Tat-Beclin-1

Tat-Beclin-1 is a cell-permeable peptide that induces autophagy.[3] It is composed of a peptide sequence from Beclin 1, a key protein in the autophagy pathway, fused to the Tat peptide.[1] The Tat-Beclin-1 peptide functions by competitively binding to GAPR-1 (Golgi-associated plant pathogenesis-related protein 1), which is a negative regulator of Beclin 1.[1][2][4] This binding releases Beclin 1 from its inhibitory interaction with GAPR-1, allowing it to initiate the formation of autophagosomes and thereby induce autophagy.[1]

Signaling Pathway of Tat-Beclin-1 Induced Autophagy

Caption: Tat-Beclin-1 signaling pathway.

Quantitative Data from In Vivo Studies

The following table summarizes in vivo dosage information for Tat-Beclin-1 from published studies. This data can serve as a starting point for designing dose-range finding experiments for a novel this compound.

| Tat-Fusion Peptide | Animal Model | Route of Administration | Dose Range | Observed Effect | Reference |

| Tat-Beclin-1 (l-form) | Neonatal Mice (CHIKV and WNV infection models) | Intraperitoneal (i.p.) | 15 mg/kg daily | Reduced viral titers and decreased clinical paralysis. | [4] |

| Tat-Beclin-1 (l-form and d-retro-inverso form) | Adult GFP-LC3 Transgenic Mice | Intraperitoneal (i.p.) | 20 mg/kg (single dose) | Induction of autophagy in various tissues, observed by an increase in GFP-LC3 puncta. | [4] |

| Tat-Beclin-1 | High-Fat Diet Induced MASLD Mice | Intraperitoneal (i.p.) | Not specified | Ameliorated hepatic steatosis and fibrosis. | [2] |

| PTD-HA-Bcl-xL | Mice (Focal Ischemia Model) | Intraperitoneal (i.p.) | Dose-dependent | Decreased cerebral infarction. | [5] |

Experimental Protocols

Dose-Range Finding and Maximum Tolerated Dose (MTD) Study

This initial study is crucial to identify a range of doses that are well-tolerated by the animals and to determine the maximum tolerated dose (MTD).

Objective: To determine the safety profile and the MTD of this compound in a relevant animal model.

Materials:

-

This compound (lyophilized powder)

-

Sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline (PBS) or 0.9% saline)

-

Experimental animals (e.g., C57BL/6 mice, 8-10 weeks old, mixed-sex or as relevant to the disease model)

-

Syringes and needles for administration

-

Animal balance

Protocol:

-

Preparation of this compound: Reconstitute the lyophilized this compound in the sterile vehicle to create a stock solution. Prepare serial dilutions to achieve the desired concentrations for injection. It is recommended to start with doses extrapolated from in vitro studies, keeping in mind that in vivo doses are often significantly higher. Based on the literature for Tat-Beclin-1, a starting range could be 1, 5, 15, and 30 mg/kg.

-

Animal Grouping: Randomly assign animals to different dose groups, including a vehicle control group (n=3-5 per group).

-

Administration: Administer a single dose of this compound or vehicle via the intended clinical route (e.g., intraperitoneal or intravenous injection).

-

Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) post-injection. Signs of toxicity include, but are not limited to, weight loss, changes in posture or gait, ruffled fur, lethargy, and signs of pain.

-

Data Collection: Record body weights daily. At the end of the observation period (e.g., 7-14 days), euthanize the animals and perform gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs, brain) for histopathological analysis.

-

MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10-15% body weight loss) or mortality.

Efficacy Study with an Optimized Dose

Once a safe dose range is established, the next step is to evaluate the efficacy of this compound in a relevant disease model.

Objective: To assess the therapeutic efficacy of the optimized this compound concentration.

Materials:

-

This compound

-

Scrambled this compound (as a negative control)[2]

-

Disease model animals and healthy controls

-

Reagents and equipment for endpoint analysis (e.g., histology, western blot, ELISA)

Protocol:

-

Animal Model: Utilize a validated animal model of the disease of interest.

-

Grouping: Divide the animals into the following groups (n=8-10 per group):

-

Healthy Control + Vehicle

-

Disease Model + Vehicle

-

Disease Model + Scrambled this compound (at the chosen effective dose)

-

Disease Model + this compound (at one or more doses below the MTD)

-

-

Dosing Regimen: Administer the treatments according to a predetermined schedule (e.g., daily, every other day) for a specified duration.

-

-

Histopathology: To observe tissue morphology and disease-specific markers.

-

Biochemical Assays: To measure relevant biomarkers in serum or tissue homogenates.

-

Western Blotting/Immunohistochemistry: To quantify the expression of target proteins and pathway-related markers (e.g., LC3-II/LC3-I ratio for autophagy).[2]

-

Behavioral Tests: If applicable to the disease model.

-

Experimental Workflow Diagram

Caption: Workflow for determining optimal in vivo concentration.

Conclusion

The determination of an optimal in vivo concentration for a novel this compound requires a systematic approach that begins with establishing a safe dose range and culminates in demonstrating efficacy in a relevant disease model. By following the detailed protocols and utilizing the provided data and visualizations as a guide, researchers can effectively design and execute preclinical studies to advance the development of Tat-fusion peptide therapeutics. The use of appropriate controls, such as a scrambled peptide, is essential for validating the specificity of the observed effects.

References

- 1. Autophagy Inducing Peptides - Tat-Beclin 1 D11 / L11 [bio-techne.com]

- 2. mdpi.com [mdpi.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Delivery of a Bcl-xL Fusion Protein Containing the TAT Protein Transduction Domain Protects against Ischemic Brain Injury and Neuronal Apoptosis | Journal of Neuroscience [jneurosci.org]

Application Notes and Protocols for Fluorescent Labeling of TATA-Binding Protein (TBP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

TATA-Binding Protein (TBP) is a crucial general transcription factor that plays a central role in the initiation of transcription in eukaryotes.[1] It specifically binds to the TATA box sequence in the promoter region of genes, bending the DNA and serving as a scaffold for the assembly of the transcription pre-initiation complex.[2][3] Fluorescently labeling TBP allows for the detailed study of its interactions with DNA, other transcription factors, and regulatory proteins through various biophysical and imaging techniques, such as Fluorescence Resonance Energy Transfer (FRET)[4][5] and single-molecule fluorescence spectroscopy.[6][7]

These application notes provide detailed protocols for the fluorescent labeling of TBP, focusing on two common and robust chemical strategies: amine-reactive and thiol-reactive labeling.

Labeling Strategies Overview

The choice of labeling strategy depends on the desired site of conjugation and the availability of reactive amino acid residues on the protein surface. The two primary methods for covalently attaching fluorescent dyes to proteins are:

-

Amine-Reactive Labeling: This method targets primary amines, predominantly found on the side chains of lysine residues and the N-terminus of the protein.[8][9][10] Succinimidyl esters (NHS esters) are a common class of amine-reactive reagents that form stable amide bonds with primary amines.[8][9]

-

Thiol-Reactive Labeling: This strategy targets the sulfhydryl group of cysteine residues. Maleimides are the most common thiol-reactive reagents, forming a stable thioether bond.[9][10][11] This method allows for more site-specific labeling if the protein has a limited number of accessible cysteine residues.

dot

References

- 1. TATA-binding protein - Wikipedia [en.wikipedia.org]

- 2. PDB-101: Molecule of the Month: TATA-Binding Protein [pdb101.rcsb.org]

- 3. youtube.com [youtube.com]

- 4. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 5. Selected peptide-based fluorescent probes for biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Labeling and purification of cellulose-binding proteins for high resolution fluorescence applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 9. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 10. A Guide to Making Your Own Fluorescent Bioconjugate | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Protocols for Fluorescent Dye Conjugation | Tocris Bioscience [tocris.com]

Application Notes and Protocols for Experimental Design of Tat-BP-Mediated Cargo Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments for the delivery of cargo molecules into mammalian cells using the Tat basic peptide (Tat-BP). The protocols outlined below cover the production of this compound fusion proteins, assessment of their delivery efficiency, and evaluation of their cytotoxic effects.

Introduction

The Human Immunodeficiency Virus-1 (HIV-1) Tat protein contains a protein transduction domain (PTD), a short basic peptide sequence (residues 48-60, GRKKRRQRRRPPQ), that can traverse biological membranes. This property allows this compound to be used as a vector for intracellular delivery of various cargo molecules, including proteins, peptides, nucleic acids, and nanoparticles. The positively charged this compound interacts with negatively charged heparan sulfate proteoglycans on the cell surface, triggering internalization through various endocytic pathways.

Data Presentation: Quantitative Analysis of this compound-Mediated Cargo Delivery